

# Synthesis and Isotopic Labeling of Monononyl Phthalate-d4: A Technical Guide

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## Compound of Interest

Compound Name: Monononyl Phthalate-d4

Cat. No.: B1152477

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This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of **Monononyl Phthalate-d4**. This deuterated standard is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification methods. The methodologies detailed below are based on established principles of organic synthesis and isotopic labeling.

## Synthetic Strategy

The synthesis of **Monononyl Phthalate-d4** (MNP-d4) is approached in a two-step sequence. The first step involves the deuteration of the aromatic ring of phthalic anhydride via a heterogeneous catalytic hydrogen-deuterium exchange reaction. The resulting phthalic anhydride-d4 is then subjected to a mono-esterification reaction with 1-nonanol to yield the desired product. This strategy ensures the selective incorporation of deuterium atoms onto the phthalate backbone.

## Experimental Protocols

### Step 1: Synthesis of Phthalic Anhydride-3,4,5,6-d4

This procedure details the deuteration of phthalic anhydride using a palladium on carbon catalyst with deuterium oxide as the deuterium source.

Materials:

- Phthalic anhydride (1.0 eq)
- Palladium on carbon (10 wt. %)
- Aluminum powder
- Deuterium oxide (D<sub>2</sub>O, 99.8 atom % D)
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- To a dried reaction flask under an inert atmosphere (Argon or Nitrogen), add phthalic anhydride, 10% Pd/C, and aluminum powder.
- Add D<sub>2</sub>O to the flask.
- The reaction mixture is stirred vigorously at 120 °C for 24-48 hours. The progress of the reaction can be monitored by <sup>1</sup>H NMR by taking small aliquots.
- Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.
- The filtrate is extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude phthalic anhydride-d<sub>4</sub>.
- The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure phthalic anhydride-3,4,5,6-d<sub>4</sub>.

## Step 2: Synthesis of Monononyl Phthalate-d<sub>4</sub>

This procedure describes the mono-esterification of phthalic anhydride-d<sub>4</sub> with 1-nonanol.

Materials:

- Phthalic anhydride-3,4,5,6-d4 (1.0 eq)
- 1-Nonanol (1.0-1.2 eq)
- Pyridine (catalytic amount)
- Toluene
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

#### Procedure:

- In a round-bottom flask, dissolve phthalic anhydride-d4 in toluene.
- Add 1-nonanol and a catalytic amount of pyridine to the solution.
- The reaction mixture is heated to reflux (approximately 110-120 °C) for 4-6 hours. The reaction can be monitored by TLC or LC-MS.
- After cooling to room temperature, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- The resulting crude **Monononyl Phthalate-d4** is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

## Data Presentation

The following table summarizes the key quantitative data for the synthesis of **Monononyl Phthalate-d4**.

| Parameter        | Value   | Notes  |
|------------------|---|--|
| Chemical Formula | C <sub>17</sub> H <sub>20</sub> D <sub>4</sub> O <sub>4</sub> | -  |
| CAS Number       | 2514564-42-0  | For the deuterated compound.<br>The unlabeled CAS is 24539-59-1. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight | 296.39 g/mol  | Calculated based on the isotopic composition. <a href="#">[1]</a> <a href="#">[3]</a>  |
| Isotopic Purity  | > 98 atom % D   | Typically achieved with the described deuteration method. Purity should be confirmed by mass spectrometry.                   |
| Chemical Purity  | > 98%   | Determined by HPLC or GC analysis after purification.  |
| Typical Yield    | Step 1: 70-85% Step 2: 60-75%                                 | Yields are representative and can vary based on reaction scale and optimization.   |
| Appearance       | White to off-white solid                                      | <a href="#">[4]</a>  |
| Solubility       | Chloroform, DMSO, Methanol (Slightly)                         | <a href="#">[4]</a>  |

## Characterization

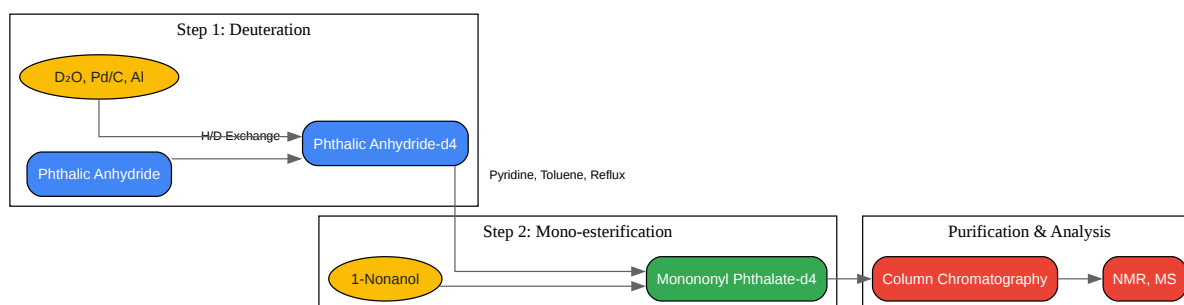
The structure and isotopic incorporation of the final product should be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR will show a significant reduction or absence of signals in the aromatic region (δ 7.5-7.8 ppm) corresponding to the deuterated positions. The signals for the nonyl chain protons should be present.

- $^2\text{H}$  NMR will show a signal in the aromatic region, confirming the presence and location of the deuterium atoms.
- $^{13}\text{C}$  NMR will show the expected signals for the carbon skeleton.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the deuterated compound and can be used to determine the isotopic distribution (M, M+1, M+2, M+3, M+4).[5][6]

## Mandatory Visualization

The following diagram illustrates the synthetic workflow for **Monononyl Phthalate-d4**.



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Caption: Synthetic workflow for **Monononyl Phthalate-d4**.

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